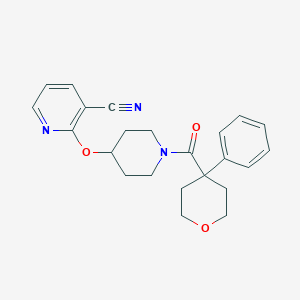

![molecular formula C23H23Cl2NO3 B2973987 1,1-Bis(4-chlorophenyl)-2-[(3,4-dimethoxybenzyl)amino]-1-ethanol CAS No. 321432-89-7](/img/structure/B2973987.png)

1,1-Bis(4-chlorophenyl)-2-[(3,4-dimethoxybenzyl)amino]-1-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

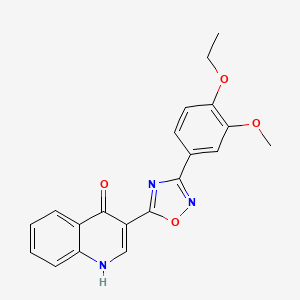

1,1-Bis(4-chlorophenyl)-2-[(3,4-dimethoxybenzyl)amino]-1-ethanol (BCDE) is a synthetic compound that has been widely studied due to its potential applications in the field of medicinal chemistry. BCDE is a member of the benzylchlorophenylamine family, a group of compounds that have been studied for their potential to modulate the activities of various enzymes and receptors. BCDE is of particular interest due to its ability to interact with various receptors and enzymes, and its potential to modulate their activities.

Applications De Recherche Scientifique

Environmental Fate of Chloroaromatic Compounds

Verhagen et al. (1998) explored the biotransformation of chloroaromatic compounds under anaerobic conditions, which is relevant for understanding the environmental fate of complex organohalogens, including compounds similar to 1,1-Bis(4-chlorophenyl)-2-[(3,4-dimethoxybenzyl)amino]-1-ethanol (Verhagen, Swarts, Wijnberg, & Field, 1998).

Anticancer Activity of Schiff Bases

Grafa and Ali (2022) synthesized Schiff bases and evaluated their effects on breast cancer cells, demonstrating the potential for compounds with similar structural features to serve as novel anticancer drugs (Grafa & Ali, 2022).

Complex Formation and EPR Spectra

Mondal et al. (2005) studied the synthesis, structure, and EPR spectra of mixed-valence oxovanadium(IV/V) dinuclear entities, which highlights the importance of structural characterization in understanding the properties of complex organic and inorganic compounds (Mondal, Sarkar, Chopra, Guru Row, Pramanik, & Rajak, 2005).

Mechanistic Insights into Oxidation Reactions

Studies on the kinetics and mechanisms of oxidation reactions, as explored by Nie et al. (2014) for lignin model compounds, provide valuable information on how similar compounds might react under various conditions, offering insights into applications in industrial processes and environmental chemistry (Nie, Liu, Wu, Zhan, Yin, Yao, Song, & Wang, 2014).

Antioxidant Properties and Radical Trapping

Litwinienko and Ingold (2004) discussed the antioxidant properties and radical trapping mechanisms of curcumin, providing a model for understanding how structurally complex compounds might interact with radicals, which is relevant for designing molecules with potential antioxidant applications (Litwinienko & Ingold, 2004).

Propriétés

IUPAC Name |

1,1-bis(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23Cl2NO3/c1-28-21-12-3-16(13-22(21)29-2)14-26-15-23(27,17-4-8-19(24)9-5-17)18-6-10-20(25)11-7-18/h3-13,26-27H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSGRSQVRBFFEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Bis(4-chlorophenyl)-2-[(3,4-dimethoxybenzyl)amino]-1-ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{6-Oxaspiro[3.4]octan-2-yl}methanamine](/img/structure/B2973905.png)

![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2973912.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2973920.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2973922.png)